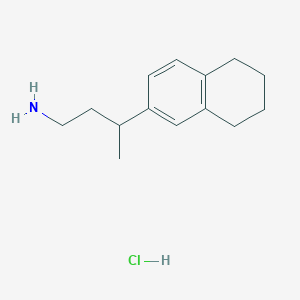
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
- Spectroscopic Studies : In a study by Nycz et al. (2016), spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction were used to identify novel hydrochloride salts of cathinones, including compounds structurally similar to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine hydrochloride. These techniques are crucial in forensic science for identifying and characterizing new psychoactive substances (Nycz et al., 2016).
Stereoselective Synthesis Processes
- Large-Scale Stereoselective Synthesis : Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a related compound, showcasing the importance of stereochemistry in the synthesis of complex organic molecules. This method demonstrates the potential for producing similar compounds on an industrial scale (Han et al., 2007).
Synthesis of Derivatives and Analogs
- Synthesis of Halogenated Derivatives : Nguyen et al. (2003) described a method for synthesizing 7-halo-1-indanones and 8-halo-1-tetralones, demonstrating the versatility of tetrahydronaphthalene derivatives in synthetic chemistry (Nguyen et al., 2003).
Pharmaceutical Research and Development
- Antioxidant and Tumor Inhibitory Activity : A study by Hamdy et al. (2013) investigated new polyfunctionally substituted tetrahydronaphthalene derivatives for their antioxidant and tumor inhibitory activities. This research highlights the potential pharmaceutical applications of such compounds (Hamdy et al., 2013).
Chemical Synthesis and Catalysis
- Atropisomeric Relationship in Synthesis : Drawanz et al. (2017) explored the synthesis of thiazolidinones and benzothiazepinones using 5,6,7,8-tetrahydronaphthalen-1-amine. This study provides insights into the atropisomerism phenomenon in chemical synthesis (Drawanz et al., 2017).
Enzymatic Applications in Chemistry
- Chemoenzymatic Routes in Synthesis : Li et al. (2011) discussed the use of Candida antarctica lipase B in the kinetic resolution of cyclic quaternary α-amino esters, including tetrahydronaphthalene analogues. This showcases the application of enzymes in stereoselective synthesis (Li et al., 2011).
Anticancer Research
- Synthesis for Anticancer Evaluation : Gouhar and Raafat (2015) synthesized derivatives of tetrahydronaphthalene for anticancer evaluation, highlighting the potential of these compounds in developing new cancer treatments (Gouhar & Raafat, 2015).
Eigenschaften
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h6-7,10-11H,2-5,8-9,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDZJLMKECOURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC2=C(CCCC2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)
![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2396364.png)
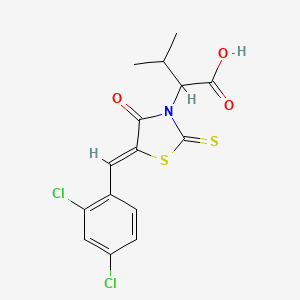
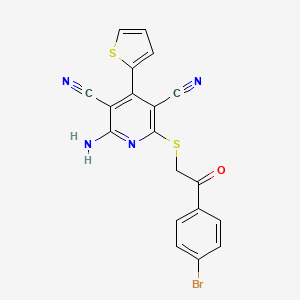
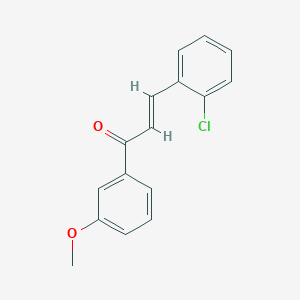
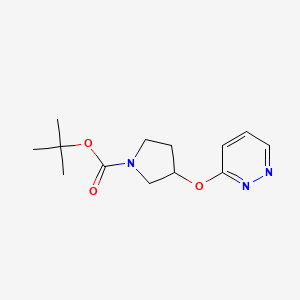
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2396370.png)
![2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2396372.png)
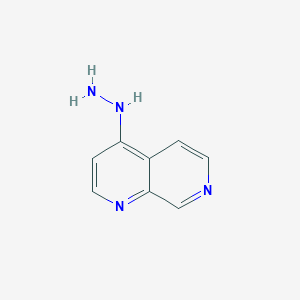

![4,5-dimethoxy-15-[4-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2396377.png)

